Cyclohexyl methanesulfonate

Beschreibung

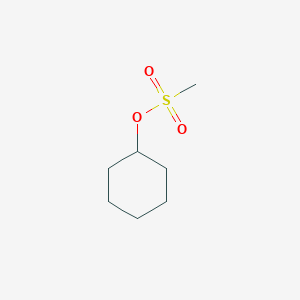

Structure

3D Structure

Eigenschaften

IUPAC Name |

cyclohexyl methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O3S/c1-11(8,9)10-7-5-3-2-4-6-7/h7H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOGOBKOHQTZGIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OC1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70936549 | |

| Record name | Cyclohexyl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70936549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16156-56-2 | |

| Record name | Methanesulfonic acid, cyclohexyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16156-56-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methanesulfonic acid, cyclohexyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016156562 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexyl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70936549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Cyclohexyl Methanesulfonate: A Technical Guide on Genotoxic Risk and Control

Executive Summary

Cyclohexyl methanesulfonate (Cyclohexyl Mesylate) is a secondary alkyl sulfonate ester formed by the reaction of methanesulfonic acid (MSA) with cyclohexanol. In the context of pharmaceutical drug development, it is classified as a Potential Genotoxic Impurity (PGI) .

Unlike its primary counterparts (methyl or ethyl methanesulfonate), cyclohexyl mesylate possesses a secondary carbon center, altering its reactivity profile toward nucleophiles (including DNA) and increasing its propensity for elimination reactions. This guide provides a comprehensive technical analysis of its formation, toxicological mechanisms, analytical detection limits, and chemistry, manufacturing, and controls (CMC) mitigation strategies.

Part 1: Molecular Architecture & Reactivity

Structural Characterization

Cyclohexyl methanesulfonate consists of a cyclohexane ring bound to a methanesulfonyl group via an oxygen atom. The sulfonate group is an exceptional leaving group (

| Property | Data |

| IUPAC Name | Cyclohexyl methanesulfonate |

| CAS Number | 16156-56-2 |

| Formula | |

| Molecular Weight | 178.25 g/mol |

| Boiling Point | ~90°C (at 0.3 kPa) |

| Reactivity Class | Alkylating Agent (Soft Electrophile) |

Mechanistic Reactivity Profile

The electrophilic center is the secondary carbon of the cyclohexane ring.

-

Substitution (

): The mesylate group can be displaced by biological nucleophiles (e.g., N7-guanine in DNA). However, steric hindrance from the cyclohexane ring makes this reaction slower compared to primary mesylates (e.g., methyl mesylate). -

Elimination (

): A critical distinction for this compound is its high susceptibility to elimination. Under thermal stress or basic conditions, cyclohexyl mesylate readily eliminates methanesulfonic acid to form cyclohexene . This property is a vital lever for process purging strategies.

Part 2: The Genotoxicity Hazard

Mechanism of Action (MoA)

Cyclohexyl methanesulfonate acts as a direct-acting mutagen. It transfers the cyclohexyl carbocation to electron-rich centers on DNA bases. This alkylation event can lead to mispairing during DNA replication (e.g., O6-alkylguanine pairing with thymine instead of cytosine), resulting in transition mutations.

Regulatory Framework (ICH M7)

Under the ICH M7(R1) guidelines, alkyl mesylates are generally treated as Class 1 (known mutagenic carcinogens) or Class 2 (known mutagens with unknown carcinogenic potential) impurities.

-

Threshold of Toxicological Concern (TTC): In the absence of compound-specific carcinogenicity data, the default limit for lifetime exposure is 1.5 µ g/day .

-

Less-Than-Lifetime (LTL) Limits: Higher limits are permitted for shorter durations (e.g., clinical trials):

-

< 1 month: 120 µ g/day

-

< 1 year: 20 µ g/day

-

1-10 years: 10 µ g/day

-

Part 3: Formation Pathways in API Synthesis

The most common route of formation is during the salt formation step of an Active Pharmaceutical Ingredient (API), specifically when Methanesulfonic Acid (MSA) is used in the presence of Cyclohexanol .

-

Source of Cyclohexanol: Often present as a residual solvent, a starting material, or a byproduct of protecting group removal.

-

Catalysis: The reaction is acid-catalyzed and equilibrium-driven. High concentrations of MSA and low water activity favor ester formation.

Visualization: Formation Mechanism

Figure 1: Acid-catalyzed Fischer esterification pathway forming Cyclohexyl Mesylate.

Part 4: Analytical Detection Strategies

Detecting cyclohexyl methanesulfonate at ppm levels requires high-sensitivity chromatography. GC-MS is the gold standard due to the compound's volatility.

Method A: Direct Injection GC-MS

-

Applicability: Suitable for APIs soluble in low-boiling solvents (DCM, Acetone) that do not degrade in the injector port.

-

Column: High-polarity phase (e.g., DB-WAX or VF-624ms) to separate the polar mesylate from the non-polar matrix.

-

Detection Limit (LOD): Typically 0.05 - 0.1 ppm relative to API.

Method B: Derivatization-Headspace GC-MS (The "Iodide" Method)

For complex matrices, converting the mesylate to a more volatile alkyl iodide improves sensitivity and specificity.

-

Reagent: Sodium Iodide (NaI) or Potassium Iodide (KI) in a high-boiling solvent (e.g., DMAc).

-

Reaction:

-

Advantage: Cyclohexyl iodide is highly volatile and easily detected by Headspace GC-MS, eliminating matrix interference.

Visualization: Analytical Workflow

Figure 2: Derivatization workflow converting non-volatile precursors to volatile iodides for trace detection.

Part 5: Control & Mitigation Strategies

The "Purge Factor" is the ratio of the impurity level in the crude stream to the level in the final product. For cyclohexyl mesylate, process parameters can be tuned to maximize this factor.

Strategy 1: Upstream Avoidance

-

Solvent Swapping: Replace cyclohexanol with non-reactive alcohols (e.g., tert-butanol) or non-hydroxylic solvents if possible.

-

Order of Addition: Add MSA slowly to the API solution at low temperatures to minimize local excesses that drive esterification.

Strategy 2: Downstream Purging (Elimination)

Unlike methyl mesylate, cyclohexyl mesylate is prone to beta-elimination .

-

Protocol: Heating the reaction mixture or workup stream in the presence of a weak base (e.g., carbonate, hydroxide) promotes the formation of cyclohexene.

-

Purge Mechanism: Cyclohexene is highly volatile (BP 83°C) and lipophilic, allowing it to be easily removed via distillation or phase separation during aqueous workup.

Visualization: Control Strategy Decision Tree

Figure 3: Decision tree for mitigating cyclohexyl mesylate risk in API manufacturing.

References

-

PubChem. (2025).[1] Cyclohexyl methanesulfonate (Compound Summary). National Library of Medicine. Available at: [Link]

-

ICH. (2017).[2][3] Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1). International Council for Harmonisation.[3] Available at: [Link]

-

Teasdale, A., et al. (2013). Mechanism and Processing Parameters Affecting the Formation of Sulfonate Esters. Product Quality Research Institute (PQRI). Available at: [Link]

-

Raman, N.V.V.S.S., et al. (2017).[3] GC and GC-MS Detection of Alkyl Mesylates in Active Pharmaceutical Ingredients. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

Sources

Introduction: The Role of Cyclohexyl Methanesulfonate in Modern Synthesis

An In-depth Technical Guide to the Chemical Properties and Applications of Cyclohexyl Methanesulfonate

Cyclohexyl methanesulfonate is a pivotal intermediate in organic synthesis, valued for its role as a potent alkylating agent. As an ester of cyclohexanol and methanesulfonic acid, its utility is intrinsically linked to the exceptional leaving group ability of the methanesulfonate (mesylate) moiety. This property allows for the efficient transfer of the cyclohexyl group to a wide array of nucleophiles, a fundamental transformation in the construction of complex molecular architectures. For researchers and professionals in drug development, understanding the nuances of its synthesis, reactivity, and handling is crucial for leveraging its full potential in the creation of novel therapeutic agents and fine chemicals.[1] This guide provides a comprehensive overview of the core chemical properties of cyclohexyl methanesulfonate, grounded in mechanistic principles and practical, field-proven methodologies.

Core Chemical and Physical Properties

A foundational understanding of a reagent begins with its fundamental physicochemical properties. These data are essential for experimental design, safety assessment, and purification strategies.

| Property | Value | Source |

| IUPAC Name | cyclohexyl methanesulfonate | PubChem[2] |

| Molecular Formula | C₇H₁₄O₃S | PubChem[2][3] |

| Molecular Weight | 178.25 g/mol | PubChem[2] |

| CAS Number | 16156-56-2 | CymitQuimica[4] |

| Monoisotopic Mass | 178.06636548 Da | PubChem[2] |

| Predicted XLogP3 | 1.5 | PubChem[2] |

| Appearance | Varies; often a liquid or low-melting solid | General Knowledge |

| Hydrogen Bond Donor Count | 0 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[2] |

Synthesis: Converting an Alcohol into a Potent Electrophile

The most common and efficient synthesis of cyclohexyl methanesulfonate involves the reaction of cyclohexanol with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base, such as triethylamine (TEA) or pyridine. This process, known as mesylation, effectively converts the poorly leaving hydroxyl group of the alcohol into an excellent mesylate leaving group.[5]

Causality in Experimental Design

The choice of reagents and conditions is critical for a successful mesylation.

-

Methanesulfonyl Chloride (MsCl): This is the "activating" agent. The sulfur atom is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom, making it susceptible to nucleophilic attack by the cyclohexanol oxygen.

-

Base (e.g., Triethylamine): The reaction generates hydrochloric acid (HCl) as a byproduct. The base is essential to neutralize this acid, preventing it from protonating the starting alcohol or the product and avoiding unwanted side reactions.[6] A tertiary amine like triethylamine is used because it is non-nucleophilic and will not compete with the alcohol in reacting with the MsCl.

-

Solvent (e.g., Dichloromethane): An inert, aprotic solvent like dichloromethane (DCM) is typically used to dissolve the reactants without participating in the reaction.[7]

-

Temperature Control: The reaction is often initiated at 0°C to control the initial exothermic reaction between the highly reactive MsCl and the alcohol.[7]

Experimental Protocol: Synthesis of Cyclohexyl Methanesulfonate

This protocol is a representative example and should be adapted and optimized based on specific laboratory conditions and scale.

-

Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add cyclohexanol (1.0 eq) and anhydrous dichloromethane (DCM, ~5-10 mL per gram of alcohol).

-

Base Addition: Add triethylamine (1.1-1.5 eq) to the solution.

-

Cooling: Cool the reaction mixture to 0°C in an ice-water bath.

-

Mesyl Chloride Addition: Dissolve methanesulfonyl chloride (1.1-1.2 eq) in a small volume of anhydrous DCM and add it to the dropping funnel. Add the MsCl solution dropwise to the stirred reaction mixture over 30-60 minutes, ensuring the internal temperature remains below 5-10°C.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring for completion by Thin Layer Chromatography (TLC).

-

Workup:

-

Purification: Filter the drying agent and concentrate the organic solvent in vacuo. The resulting crude product can be purified by column chromatography or distillation if necessary to yield pure cyclohexyl methanesulfonate.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of cyclohexyl methanesulfonate.

Reactivity and Mechanistic Considerations

The synthetic value of cyclohexyl methanesulfonate is defined by its reactivity as an electrophile, which is entirely dependent on the nature of the methanesulfonate group.

The Power of the Mesylate Leaving Group

The hydroxyl group (-OH) is a poor leaving group because its conjugate acid, the hydroxide ion (HO⁻), is a strong base. Mesylation transforms it into a methanesulfonate group (-OMs), which is an excellent leaving group. The efficacy of the mesylate anion as a leaving group stems from its stability; the negative charge on the oxygen atom is delocalized across the sulfonyl group through resonance, distributing the charge over three oxygen atoms.[8][9][10] This high degree of charge delocalization makes the resulting mesylate anion very stable and a very weak base, facilitating its departure during nucleophilic substitution.

Cyclohexyl Methanesulfonate as an Alkylating Agent

As a classic alkylating agent, cyclohexyl methanesulfonate is used to introduce a cyclohexyl moiety onto a nucleophile. It readily participates in nucleophilic substitution reactions, typically following an Sₙ2 mechanism, especially with good nucleophiles. In this reaction, the nucleophile attacks the carbon atom bearing the mesylate group, leading to the displacement of the mesylate and the formation of a new carbon-nucleophile bond. This transformation is fundamental in building more complex molecules from simpler precursors.[11][12][13]

Sₙ2 Reaction Mechanism

Caption: Generalized Sₙ2 reaction of cyclohexyl methanesulfonate.

Applications in Drug Discovery and Development

The ability to functionalize molecules via mesylate intermediates is crucial in medicinal chemistry. Cyclohexyl methanesulfonate and its analogs serve as key building blocks. For example, they are instrumental in the synthesis of sulfonamides, a class of compounds with significant therapeutic applications.[1][14] Furthermore, by enabling the addition of a cyclohexyl group, these reagents can modify a drug molecule's lipophilicity, conformation, and metabolic stability, thereby enhancing its efficacy and bioavailability.[1]

Hydrolysis Considerations

While stable under neutral and acidic conditions, methanesulfonate esters can undergo hydrolysis, particularly under basic (alkaline) conditions, to regenerate the alcohol.[15] The rate of this hydrolysis is pH-dependent. This property can be exploited; for instance, a researcher might need to selectively hydrolyze a reactive mesylate in the presence of a less base-sensitive functional group, like a carboxylic ester, by carefully controlling the pH.[15]

Spectroscopic Characterization

Unambiguous identification of cyclohexyl methanesulfonate requires a suite of spectroscopic techniques. The expected spectral data are summarized below.[16][17][18]

| Technique | Expected Features |

| ¹H NMR | - Multiplet (~4.5-5.0 ppm): A single proton on the carbon attached to the oxygen (CH-O), shifted downfield by the electronegative oxygen. - Singlet (~3.0 ppm): Three protons of the methyl group on the sulfur (CH₃-S).[7] - Broad Multiplets (1.0-2.0 ppm): Ten protons of the cyclohexyl ring methylene groups (CH₂). |

| ¹³C NMR | - ~75-85 ppm: Carbon attached to the oxygen (CH-O). - ~35-40 ppm: Methyl carbon (CH₃-S). - ~20-35 ppm: Methylene carbons of the cyclohexyl ring. |

| IR Spectroscopy | - ~1350-1380 cm⁻¹ & ~1170-1190 cm⁻¹: Strong, characteristic asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonate ester group. - ~2850-2950 cm⁻¹: C-H stretching of the cyclohexyl and methyl groups. - ~900-1000 cm⁻¹: S-O-C stretching. |

| Mass Spectrometry (EI-MS) | - Molecular Ion (M⁺): A peak at m/z = 178. - Key Fragments: Loss of the mesylate group, fragmentation of the cyclohexyl ring. |

Safety, Handling, and Storage

Cyclohexyl methanesulfonate is a reactive alkylating agent and must be handled with appropriate caution. It is classified with several hazards that necessitate stringent safety protocols.

GHS Hazard Classification[2]

-

Acute Toxicity, Oral (Harmful): Harmful if swallowed.[2]

-

Skin Corrosion/Irritation (Causes severe burns): Can cause severe skin burns and eye damage.[2]

-

Mutagenicity (Suspected): Suspected of causing genetic defects.[2]

-

Carcinogenicity (Suspected): Suspected of causing cancer.[2]

-

Respiratory Irritation: May cause respiratory irritation.[2]

Handling and Storage Protocol

-

Personal Protective Equipment (PPE): Always handle in a certified chemical fume hood. Wear a lab coat, nitrile gloves (consider double-gloving), and chemical safety goggles.[19]

-

Dispensing: Use caution when dispensing to avoid generating aerosols or vapors. Handle as a potential irritant to the respiratory system.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[20] Keep away from incompatible materials such as strong oxidizing agents, strong acids, and bases.[19]

-

Spills: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for chemical waste disposal. Ensure the area is well-ventilated.[19]

-

Disposal: Dispose of waste in accordance with all local, state, and federal regulations for hazardous chemical waste.

Conclusion

Cyclohexyl methanesulfonate is more than a simple reagent; it is a versatile and powerful tool in the arsenal of the synthetic chemist. Its utility is derived from the predictable and efficient conversion of a hydroxyl group into a highly effective mesylate leaving group, thereby activating the cyclohexyl scaffold for nucleophilic substitution. This reactivity profile makes it an indispensable intermediate in the synthesis of complex organic molecules, with direct applications in the modification and creation of potential drug candidates. A thorough understanding of its synthesis, reactivity, and safe handling procedures, as detailed in this guide, is paramount for any scientist seeking to exploit its full synthetic potential.

References

-

Methanesulfonic acid. Wikipedia. [Link]

- Process for preparing 7h-pyrrolo [2,3-d]pyrimidine compounds.

-

Cyclohexyl methanesulfonate (C7H14O3S). PubChemLite. [Link]

-

trans-4-(trans-4-Ethylcyclohexyl)cyclohexyl]methyl methanesulfonate CAS 819862-02-7. Autech Industry Co.,Limited. [https://www.autechindustry.com/p/trans-4-(trans-4-Ethylcyclohexyl)cyclohexyl]methyl-methanesulfonate-cas-819862-02-7/]([Link])

-

Reactions of Alcohols. Chemistry LibreTexts. [Link]

-

Cyclohexyl methanesulfonate | C7H14O3S | CID 85308. PubChem - NIH. [Link]

-

[(1S,2S)-2-methylcyclohexyl] methanesulfonate | C8H16O3S | CID 87409607. PubChem - NIH. [Link]

-

Tosylates And Mesylates. Master Organic Chemistry. [Link]

-

Alkylating Agents. Oncohema Key. [Link]

-

Selective Hydrolysis of Methanesulfonate Esters. ResearchGate. [Link]

-

Mesylates and Tosylates with Practice Problems. Chemistry Steps. [Link]

-

Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-Madison. [Link]

-

Spectral Information. PubChem - NIH. [Link]

-

Methyl methanesulfonate – Knowledge and References. Taylor & Francis. [Link]

-

Alkylating Chemotherapy Agents: 7 Key Examples and Their Clinical Uses. Liv Hospital. [Link]

-

Mild Cleavage of Aryl Mesylates: Methanesulfonate as Potent Protecting Group for Phenols. ResearchGate. [Link]

-

tert-butyl (1r)-2-cyano-1-phenylethylcarbamate. Organic Syntheses Procedure. [Link]

-

Problems from Previous Years' Exams. University of California, Irvine. [Link]

-

Clinical and High-Dose Alkylating Agents. SlidePlayer. [Link]

-

Clinical Pharmacology Packages of FDA-Approved Biologic License Applications in Oncology from 2015 to 2023. MDPI. [Link]

-

The Alkylating Agent Methyl Methanesulfonate Triggers Lipid Alterations at the Inner Nuclear Membrane That Are Independent from Its DNA-Damaging Ability. PubMed Central. [Link]

-

A review of the genetic effects of ethyl methanesulfonate. PubMed. [Link]

-

Sulfoximines in Medicinal Chemistry: Unlocking Novel Opportunities in Drug Design. Drug Hunter. [Link]

-

Review – Organic and Biochemistry. Thompson Rivers University. [Link]

-

Alkylating chemotherapeutic agents cyclophosphamide and melphalan cause functional injury to human bone marrow-derived mesenchymal stem cells. PubMed. [Link]

-

The Discovery and Development of Topical Medicines for Wound Healing. PubMed. [Link]

-

Cyclohexyl(cyclohexyloxy)methanesulfonic acid | C13H24O4S | CID 156193809. PubChem - NIH. [Link]

-

Introduction to Spectroscopy. Michigan State University Chemistry. [Link]

-

Alkylating Agents. Holland-Frei Cancer Medicine - NCBI Bookshelf. [Link]

-

Effect of leaving group and reaction medium in aliphatic nucleophilic substitution reaction. Chemistry Education. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Cyclohexyl methanesulfonate | C7H14O3S | CID 85308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - Cyclohexyl methanesulfonate (C7H14O3S) [pubchemlite.lcsb.uni.lu]

- 4. Cyclohexyl methanesulfonate | CymitQuimica [cymitquimica.com]

- 5. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. [(4',4'-Ethylenedioxy)cyclohexyl]methyl methanesulfonate (147767-55-3) for sale [vulcanchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. researchgate.net [researchgate.net]

- 11. Alkylating Agents | Oncohema Key [oncohemakey.com]

- 12. int.livhospital.com [int.livhospital.com]

- 13. Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 17. Spectral Information - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. Organic Chemistry On Line [www2.chemistry.msu.edu]

- 19. fishersci.com [fishersci.com]

- 20. tcichemicals.com [tcichemicals.com]

Technical Profile: Cyclohexyl Methanesulfonate (CAS 16156-56-2)

Executive Summary

Cyclohexyl methanesulfonate (Cyclohexyl mesylate) is a secondary alkyl sulfonate ester widely utilized as a reactive intermediate in organic synthesis. Characterized by the presence of a good leaving group (mesylate) attached to a secondary carbon within a cyclohexane ring, it serves as a critical electrophile for nucleophilic substitution reactions.

However, for drug development professionals, this compound holds dual significance: it is a versatile building block but also a Potentially Genotoxic Impurity (PGI) . As an alkylating agent, it falls under the scope of ICH M7 guidelines, requiring rigorous control strategies and sensitive analytical detection methods (typically LC-MS/MS or GC-MS) to ensure patient safety. This guide synthesizes its physicochemical properties, synthetic pathways, and critical reactivity profiles.

Physicochemical Characterization

Cyclohexyl methanesulfonate is typically encountered as a low-melting solid or viscous liquid, depending on purity and ambient temperature. Its lipophilic cyclohexane ring contrasts with the polar sulfonate group, dictating its solubility profile.

Table 1: Key Physical and Chemical Constants[1]

| Property | Value | Notes |

| CAS Number | 16156-56-2 | Unique Identifier |

| IUPAC Name | Cyclohexyl methanesulfonate | Also: Cyclohexyl mesylate |

| Molecular Formula | C₇H₁₄O₃S | |

| Molecular Weight | 178.25 g/mol | |

| Appearance | Low-melting solid or colorless oil | Tends to solidify upon refrigeration |

| Solubility | Soluble in DCM, EtOAc, THF, Chloroform | Hydrolyzes slowly in water |

| Density | ~1.1 - 1.2 g/cm³ (Predicted) | Denser than water |

| Boiling Point | Decomposes prior to boiling at atm pressure | Distillable only under high vacuum |

Synthesis and Mechanism[5]

The standard preparation involves the sulfonation of cyclohexanol using methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base (typically Triethylamine or Pyridine) to scavenge the liberated HCl.

Experimental Protocol (Standard Mesylation)

-

Reagents: Cyclohexanol (1.0 eq), Methanesulfonyl chloride (1.1-1.2 eq), Triethylamine (1.5 eq), Dichloromethane (DCM, anhydrous).

-

Procedure:

-

Dissolve cyclohexanol in anhydrous DCM under an inert atmosphere (N₂).

-

Cool the solution to 0°C to suppress elimination side reactions.

-

Add Triethylamine (Et₃N) followed by the dropwise addition of MsCl. Note: Exothermic reaction; control addition rate to maintain temp < 5°C.

-

Allow to warm to room temperature and stir until TLC indicates consumption of alcohol (typically 1-4 hours).

-

Quench: Wash with cold water, dilute HCl (to remove excess amine), and NaHCO₃ (to neutralize acid).

-

Isolation: Dry over MgSO₄ and concentrate in vacuo. Avoid high heat to prevent thermal decomposition/elimination.

-

Mechanism of Formation

The reaction proceeds via nucleophilic attack of the alcohol oxygen on the sulfur of MsCl, followed by elimination of chloride.

Figure 1: Mechanistic pathway for the synthesis of Cyclohexyl methanesulfonate.

Reactivity Profile: Substitution vs. Elimination

As a secondary sulfonate, cyclohexyl methanesulfonate sits at a "tipping point" between Nucleophilic Substitution (

The Secondary Carbon Challenge

Unlike primary mesylates (which favor

- Pathway: Requires backside attack. The chair conformation of the cyclohexane ring can sterically hinder the approach of the nucleophile, especially if the mesylate group is in an axial position. Successful substitution typically results in inversion of configuration .

-

Pathway: In the presence of strong bases (e.g., alkoxides) or elevated temperatures, the acidic protons on the

Figure 2: Competing reaction pathways for Cyclohexyl mesylate.

Critical Safety & Toxicology (PGI Status)

For pharmaceutical applications, Cyclohexyl methanesulfonate is classified as a DNA-reactive alkylating agent .

-

Genotoxicity: Mesylates can alkylate DNA bases (e.g., guanine), potentially leading to mutagenesis. It is flagged under ICH M7 guidelines as a Class 2 or Class 3 impurity (depending on specific mutagenicity data availability, but generally treated as mutagenic by structure).

-

Control Strategy:

-

Avoidance: If possible, avoid using MsCl in the final steps of API synthesis if cyclohexanol moieties are present.

-

Purge: Demonstrate that downstream processing (hydrolysis, chromatography) effectively reduces the mesylate to below the Threshold of Toxicological Concern (TTC).

-

Detection: Requires highly sensitive analytical methods.

-

GC-MS: Often derivatized or detected directly if stable.

-

LC-MS/MS: Preferred for trace analysis (ppm level) due to high sensitivity and specificity.

-

-

Handling Precautions

-

Corrosivity: Methanesulfonyl chloride precursors are corrosive; the ester itself is an irritant.

-

Hydrolysis: Moisture sensitive. Store under inert gas (Argon/Nitrogen) in a desiccator. Decomposition produces Methanesulfonic acid (strong acid) and Cyclohexanol.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 85308, Cyclohexyl methanesulfonate. Retrieved from .

- Teo, S. K., et al. (2016).Determination of sulfonate ester genotoxic impurities in imatinib mesylate by gas chromatography with mass spectrometry. Journal of Separation Science.

-

ICH Expert Working Group. ICH M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. (Regulatory Framework).[1]

- Truce, W. E., & Christensen, L. W. (1968).Preparation of sulfonate esters.

- Sigma-Aldrich.Safety Data Sheet: Methanesulfonic acid esters.

Sources

Technical Guide: Stability, Storage, and Control of Cyclohexyl Methanesulfonate

Executive Summary

Cyclohexyl methanesulfonate (CHMS) is a secondary alkyl mesylate formed as a potentially genotoxic impurity (PGI) during the synthesis of pharmaceutical mesylate salts when cyclohexanol is present. Under ICH M7 guidelines, it is classified as a mutagenic impurity due to its alkylating potential.

This guide provides a definitive technical framework for the stability, storage, and analytical monitoring of CHMS. Unlike primary mesylates (e.g., methyl methanesulfonate), CHMS exhibits distinct kinetic stability due to steric hindrance at the secondary carbon. However, it remains susceptible to hydrolysis and thermal degradation, necessitating rigorous storage protocols to maintain reference standard integrity.

Part 1: The Critical Context (Regulatory & Safety)

Genotoxicity and ICH M7 Classification

CHMS is an alkylating agent capable of transferring the cyclohexyl group to DNA nucleophiles (e.g., N7-guanine), potentially causing mutagenesis.

-

Classification: Class 2 (Mutagenic impurity with unknown carcinogenic potential).[1]

-

Control Limit: In the absence of compound-specific carcinogenicity data, the Threshold of Toxicological Concern (TTC) applies.

Formation Mechanism

CHMS forms via the esterification of Methanesulfonic Acid (MsOH) and Cyclohexanol. This reaction is reversible and acid-catalyzed.

DOT Diagram 1: Formation and Degradation Pathways

Caption: Figure 1. Equilibrium pathway of CHMS formation. The forward reaction (esterification) is driven by excess acid or water removal; the reverse reaction (hydrolysis) is driven by aqueous conditions.

Part 2: Physicochemical Stability Profile

Hydrolytic Stability

Unlike primary alkyl mesylates (e.g., EMS, MMS) which hydrolyze rapidly via an

| Parameter | Stability Observation | Mechanism |

| Aqueous (Neutral pH) | Slow degradation ( | Mixed |

| Aqueous (Acidic pH) | Moderate stability | Protonation of the leaving group is balanced by low nucleophilicity of water. |

| Aqueous (Basic pH) | Rapid Degradation | Hydroxide ( |

| Anhydrous Solvents | High Stability | Stable in DMSO, DCM, or Acetonitrile if dry. |

Thermal Stability

-

Physical State: Low-melting solid or oil (MP

30–44°C depending on purity/isomer mix). -

Thermal Risk: Prolonged exposure

can induce elimination reactions (forming cyclohexene) or rearrangement, particularly in the presence of trace acid.

Part 3: Storage & Handling Protocols

To maintain the integrity of CHMS reference standards for analytical use, strict environmental control is required.

The "Gold Standard" Storage Protocol

This protocol ensures <1% degradation over 12 months.

-

Temperature: Store at -20°C (± 5°C) .

-

Rationale: Arrhenius kinetics dictate that reducing temperature from RT (25°C) to -20°C slows degradation rates by approximately 20-30 fold.

-

-

Atmosphere: Blanket with Argon or Nitrogen .

-

Rationale: Prevents atmospheric moisture ingress, which is the primary trigger for hydrolysis.

-

-

Container: Amber borosilicate glass with PTFE-lined screw caps.

-

Rationale: Amber glass protects from photodegradation (though CHMS is not highly photo-labile, this is GLP best practice). PTFE liners prevent leaching of plasticizers which can interfere with trace GC-MS analysis.

-

-

Desiccation: Secondary containment in a desiccator or sealed bag with silica gel.

Handling for Analysis

-

Thawing: Equilibrate the vial to room temperature before opening.

-

Warning: Opening a cold vial condenses atmospheric water into the sample, initiating immediate hydrolysis.

-

-

Solvent Selection: Prepare stock solutions in anhydrous Dichloromethane (DCM) or Deuterated Chloroform (

) . Avoid methanol or ethanol, as transesterification can occur over time in the presence of trace acid.

Part 4: Analytical Monitoring (GC-MS)

Detection of CHMS at ppm levels requires high-sensitivity Gas Chromatography-Mass Spectrometry (GC-MS).

Method Development Workflow

DOT Diagram 2: Analytical Method Workflow

Caption: Figure 2. GC-MS workflow for trace quantification of CHMS. Note that direct injection is preferred over headspace due to the lower volatility of CHMS compared to EMS/MMS.

Recommended Instrument Parameters

-

Column: DB-624 or equivalent (6% Cyanopropyl-phenyl, 94% dimethylpolysiloxane). Intermediate polarity is ideal for separating mesylates from the API matrix.

-

Injection: Splitless (to maximize sensitivity).

-

Carrier Gas: Helium (1.0 - 1.5 mL/min).

-

Mass Spec Mode: Selected Ion Monitoring (SIM).[4]

-

Target Ions: Monitor m/z 83 (cyclohexyl ring fragment) and m/z 79 (sulfonate fragment). Note: m/z 55 is abundant but often non-specific.

-

-

Limit of Quantitation (LOQ): Typically 0.5 – 1.0 ppm relative to the drug substance.

Part 5: References

-

ICH M7(R1). (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[1][2][5][6] International Council for Harmonisation.[7] [Link]

-

Teasdale, A. (2017). Mutagenic Impurities: Strategies for Identification and Control.[2][3][5] Wiley. [Link]

-

Snodin, D. J. (2006).[8] Residues of genotoxic alkyl mesylates in mesylate salt drug substances: Real or imaginary problems? Regulatory Toxicology and Pharmacology, 45(1), 79-90. [Link]

-

Elder, D. P., et al. (2009). The utility of sulfonate salts in drug development. Journal of Pharmaceutical Sciences, 99(7), 2948-2961. [Link]

-

Gowda, K. V., et al. (2017). GC and GC-MS Detection of Alkyl Mesylates in Active Pharmaceutical Ingredients. Global Research Online. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. database.ich.org [database.ich.org]

- 3. database.ich.org [database.ich.org]

- 4. d-nb.info [d-nb.info]

- 5. researchgate.net [researchgate.net]

- 6. ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 7. globalresearchonline.net [globalresearchonline.net]

- 8. Residues of genotoxic alkyl mesylates in mesylate salt drug substances: real or imaginary problems? - PubMed [pubmed.ncbi.nlm.nih.gov]

Literature review of Cyclohexyl methanesulfonate research

The following technical guide provides an in-depth review of Cyclohexyl Methanesulfonate, focusing on its formation, genotoxic potential, and analytical control strategies within pharmaceutical development.

Synthesis, Genotoxicity, and Control Strategies in Drug Substance Manufacturing

Executive Summary

Cyclohexyl methanesulfonate (Cyclohexyl Mesylate) is a sulfonate ester formed from the reaction of methanesulfonic acid (or its halides) with cyclohexanol. In the context of pharmaceutical development, it is categorized as a Potential Genotoxic Impurity (PGI) due to its structural classification as an alkylating agent. While primary sulfonate esters (Methyl/Ethyl Methanesulfonate) are potent mutagens, secondary esters like cyclohexyl mesylate exhibit distinct steric properties that modulate their reactivity. This guide synthesizes the chemical mechanism, toxicological risk profile, and validated control strategies (GC-MS) required to manage this impurity below the Threshold of Toxicological Concern (TTC).

Part 1: Chemical Profile & Formation Mechanism

Chemical Structure & Properties

-

IUPAC Name: Cyclohexyl methanesulfonate

-

CAS Number: 3573-50-0

-

Molecular Formula: C7H14O3S

-

Physical State: Colorless to pale yellow liquid/low-melting solid (dependent on purity).

-

Solubility: Soluble in organic solvents (Dichloromethane, Ethyl Acetate, Hexane); limited solubility in water.

Mechanistic Formation The formation of cyclohexyl mesylate typically occurs during the synthesis of Active Pharmaceutical Ingredients (APIs) when methanesulfonyl chloride (MsCl) is used as a reagent to activate alcohols, or when methanesulfonic acid (MsOH) is used as a counter-ion salt former in the presence of residual cyclohexanol.

The Causality of Formation: Unlike simple salt formation which is a proton transfer, ester formation is a nucleophilic substitution reaction. It requires a driving force—typically the presence of an acid halide (MsCl) and a base (Triethylamine/Pyridine) or dehydrating conditions with MsOH.

Figure 1: Formation pathway of Cyclohexyl Methanesulfonate via sulfene intermediate mechanism.

Part 2: Toxicological Assessment (The Core Hazard)

The Genotoxicity Context Regulatory bodies (ICH M7, EMA, FDA) classify alkyl sulfonate esters as a "Cohort of Concern" due to their ability to alkylate DNA directly.

-

Mechanism of Action (MoA): Alkyl sulfonates react via an SN2 nucleophilic substitution . The DNA base (typically the N7 position of guanine) acts as the nucleophile, attacking the alkyl carbon of the mesylate and displacing the sulfonate leaving group. This alkylation can lead to DNA strand breaks or replication errors.

-

Structure-Activity Relationship (SAR) – The Expert Insight: Not all mesylates are equipotent.

-

Primary Mesylates (MMS/EMS): Highly reactive. The methyl/ethyl carbon is unhindered, allowing rapid SN2 attack by DNA.

-

Secondary Mesylates (Cyclohexyl Mesylate): The electrophilic carbon is part of a cyclohexane ring. Steric hindrance from the ring structure significantly retards the approach of the DNA nucleophile compared to the primary chain.

-

Implication: While cyclohexyl mesylate is structurally alerting and must be controlled, its in vivo alkylating potential (mutagenic potency) is theoretically lower than that of MMS/EMS. However, without compound-specific Ames negative data, it must be treated as a Class 2 mutagen (Known Mutagenic Class) or Class 3 (Alerting Structure) and controlled to the TTC.

-

Regulatory Limits (ICH M7)

-

Default Limit: Threshold of Toxicological Concern (TTC) = 1.5 µ g/day .

-

Calculation: For a drug with a max daily dose of 1 g, the limit is 1.5 ppm .

Part 3: Analytical Control Strategy

Detecting cyclohexyl methanesulfonate at ppm levels requires high sensitivity. GC-MS is the preferred method over LC-MS due to the compound's volatility and lack of strong chromophores for UV detection.

Protocol: GC-MS Determination of Cyclohexyl Mesylate

Objective: Quantify Cyclohexyl Mesylate at 0.5 ppm (30% of limit) to 50 ppm.

1. System Suitability & Equipment:

-

Instrument: Agilent 7890/5977 GC-MS (or equivalent).

-

Column: DB-624 or VF-624ms (30m x 0.25mm, 1.4 µm). Note: A mid-polarity column helps separate the ester from the solvent front.

-

Inlet: Splitless mode (to maximize sensitivity).

2. Sample Preparation (Liquid-Liquid Extraction):

-

Rationale: Direct injection of API often fouls the liner. LLE extracts the non-polar mesylate into an organic layer while retaining the salt/polar API in the aqueous phase.

-

Step A: Weigh 50 mg of API into a centrifuge tube.

-

Step B: Add 2.0 mL of 0.1 M NaOH (neutralizes residual acid, prevents in-situ formation).

-

Step C: Add 2.0 mL of Dichloromethane (DCM) containing internal standard (e.g., Deuterated EMS or a similar alkane).

-

Step D: Vortex for 2 minutes; Centrifuge at 3000 rpm for 5 minutes.

-

Step E: Inject the lower organic layer (DCM).

3. MS Acquisition Parameters:

-

Mode: SIM (Selected Ion Monitoring) is mandatory for ppm-level detection.

-

Target Ions:

-

m/z 79 (Cyclohexyl fragment - Base Peak).

-

m/z 96 (Methanesulfonic acid fragment).

-

m/z 55 (Ring fragment).

-

Note: The molecular ion (M+) is often weak; rely on characteristic fragments.

-

4. Validation Criteria (Self-Validating System):

-

Specificity: No interference at the retention time of Cyclohexyl Mesylate in the blank.

-

LOD/LOQ: S/N ratio > 3 for LOD, > 10 for LOQ. Target LOQ should be ≤ 0.5 ppm.

-

Recovery: Spike API at 1.5 ppm; Acceptance criteria 80-120%.

Part 4: Decision Logic for Control

The following logic flow dictates how to handle the risk of Cyclohexyl Mesylate in a drug substance.

Figure 2: ICH M7-aligned decision tree for controlling genotoxic impurities.

References

-

ICH Harmonised Guideline. (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1).Link

- Teasdale, A. (2017). Mutagenic Impurities: Strategies for Identification and Control. John Wiley & Sons.

-

Snodin, D. J. (2010). Residues of genotoxic alkyl mesylates in mesylate salt drug substances: Real or imaginary problems? Regulatory Toxicology and Pharmacology. Link

-

Elder, D. P., et al. (2009). The utility of sulfonate salts in drug development. Journal of Pharmaceutical Sciences.[1] (Discusses the formation mechanism of mesylates). Link

-

European Medicines Agency (EMA). (2006). Guideline on the Limits of Genotoxic Impurities.Link

Sources

An In-depth Technical Guide to the Core Reactions of Cyclohexyl Methanesulfonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexyl methanesulfonate, often abbreviated as cyclohexyl mesylate, is a versatile and reactive chemical intermediate of significant interest in organic synthesis. Its utility stems from the electronic properties of the methanesulfonate (mesylate) group, which functions as an excellent leaving group in nucleophilic substitution and elimination reactions. This attribute makes cyclohexyl methanesulfonate a valuable precursor for the introduction of the cyclohexyl moiety into a wide array of molecular scaffolds, a common structural motif in many pharmaceutical agents.

This technical guide provides a comprehensive overview of the fundamental reactions involving cyclohexyl methanesulfonate, with a particular focus on the mechanistic details, stereochemical outcomes, and practical applications relevant to drug discovery and development.

Physicochemical Properties and Synthesis

Before delving into its reactivity, a foundational understanding of the properties and preparation of cyclohexyl methanesulfonate is essential.

| Property | Value | Source |

| Molecular Formula | C₇H₁₄O₃S | |

| Molecular Weight | 178.25 g/mol | |

| IUPAC Name | cyclohexyl methanesulfonate | |

| Synonyms | Cyclohexyl mesylate | |

| CAS Number | 16156-56-2 |

Synthesis of Cyclohexyl Methanesulfonate:

The most common and straightforward method for the preparation of cyclohexyl methanesulfonate is the reaction of cyclohexanol with methanesulfonyl chloride in the presence of a non-nucleophilic base, such as triethylamine or pyridine. The base serves to neutralize the hydrochloric acid generated during the reaction.

Synthesis of Cyclohexyl Methanesulfonate.

Experimental Protocol: General Procedure for the Synthesis of Cyclohexyl Methanesulfonate

-

To a stirred solution of cyclohexanol in a suitable aprotic solvent (e.g., dichloromethane or diethyl ether) at 0 °C, add a non-nucleophilic base (e.g., triethylamine, 1.2 equivalents).

-

Slowly add methanesulfonyl chloride (1.1 equivalents) to the reaction mixture, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for a specified time (typically 2-4 hours), monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude cyclohexyl methanesulfonate.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel as needed.

Key Reactions of Cyclohexyl Methanesulfonate

The reactivity of cyclohexyl methanesulfonate is dominated by two principal pathways: nucleophilic substitution (primarily Sₙ2) and elimination (primarily E2). The outcome of the reaction is highly dependent on the nature of the nucleophile/base, solvent, and temperature.

Nucleophilic Substitution (Sₙ2) Reactions

The methanesulfonate group is an excellent leaving group due to the resonance stabilization of the resulting mesylate anion. This facilitates nucleophilic attack at the carbon atom bearing the mesyloxy group. Given that the cyclohexyl ring is a secondary system, the Sₙ2 mechanism is a prominent pathway, especially with good, non-bulky nucleophiles.

Mechanism of the Sₙ2 Reaction:

The Sₙ2 reaction proceeds via a concerted, one-step mechanism. The nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (backside attack). This leads to an inversion of stereochemistry at the reaction center.

Generalized Sₙ2 reaction pathway.

Stereochemical Considerations in Cyclohexane Systems:

For an Sₙ2 reaction to occur on a cyclohexane ring, the nucleophile must approach the carbon atom from the opposite side of the C-OMs bond. If the mesylate group is in an axial position, the nucleophile will attack from the equatorial direction, and vice versa. The chair conformation of the cyclohexane ring can influence the accessibility of the electrophilic carbon and thus the reaction rate.

Common Nucleophilic Substitution Reactions:

-

With Azide Ion (N₃⁻): The reaction of cyclohexyl methanesulfonate with sodium azide is a common method for the synthesis of cyclohexyl azide, a versatile intermediate that can be readily reduced to cyclohexylamine or used in "click" chemistry. This reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) to enhance the nucleophilicity of the azide ion.[1]

Experimental Protocol: Synthesis of Cyclohexyl Azide

-

Dissolve cyclohexyl methanesulfonate in DMF.

-

Add sodium azide (1.5 equivalents) to the solution.

-

Heat the reaction mixture to a specified temperature (e.g., 70-90 °C) and monitor by TLC.[1]

-

After the reaction is complete, cool the mixture to room temperature and pour it into water.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether).

-

Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting cyclohexyl azide by vacuum distillation.

-

-

With Cyanide Ion (CN⁻): The substitution with cyanide ion provides a route to cyclohexanecarbonitrile, which can be further hydrolyzed to cyclohexanecarboxylic acid or reduced to aminomethylcyclohexane. The reaction is typically performed using sodium or potassium cyanide in a polar aprotic solvent.

-

With Amines: Primary and secondary amines can act as nucleophiles to displace the mesylate group, leading to the formation of secondary and tertiary cyclohexylamines, respectively. The reaction is often carried out in the presence of a non-nucleophilic base to neutralize the methanesulfonic acid formed.

-

With Thiolates (RS⁻): Thiolates are excellent nucleophiles and readily react with cyclohexyl methanesulfonate to form cyclohexyl thioethers.

Elimination (E2) Reactions

When cyclohexyl methanesulfonate is treated with a strong, sterically hindered base, an E2 elimination reaction can occur, leading to the formation of cyclohexene.

Mechanism of the E2 Reaction:

The E2 mechanism is a concerted, one-step process where the base removes a proton from a carbon atom adjacent (β-position) to the carbon bearing the leaving group, while simultaneously the leaving group departs and a double bond is formed.

Stereochemical Requirements of the E2 Reaction:

A crucial requirement for the E2 reaction is an anti-periplanar arrangement of the β-hydrogen and the leaving group. In a cyclohexane chair conformation, this translates to a trans-diaxial orientation. Both the leaving group (mesylate) and a β-hydrogen must be in axial positions for the reaction to proceed efficiently.

E2 elimination with a trans-diaxial arrangement.

Regioselectivity of the E2 Reaction:

If there are multiple β-hydrogens that can adopt an axial position, the regioselectivity of the elimination is governed by Zaitsev's rule (favoring the more substituted alkene) or Hofmann's rule (favoring the less substituted alkene), depending on the steric bulk of the base. With a non-bulky base like sodium ethoxide, the Zaitsev product is typically favored.

Experimental Protocol: E2 Elimination with Sodium Ethoxide

-

Prepare a solution of sodium ethoxide in ethanol.

-

Add cyclohexyl methanesulfonate to the solution at room temperature.

-

Heat the reaction mixture to reflux and monitor the formation of cyclohexene by gas chromatography (GC).

-

After the reaction is complete, cool the mixture and quench with water.

-

Extract the product with a low-boiling organic solvent (e.g., pentane).

-

Wash the organic extract, dry it, and carefully remove the solvent by distillation to isolate the cyclohexene.

Competition between Sₙ2 and E2 Reactions

For secondary substrates like cyclohexyl methanesulfonate, Sₙ2 and E2 reactions are often in competition. The outcome can be influenced by several factors:

-

Nature of the Nucleophile/Base:

-

Strongly basic, sterically hindered nucleophiles (e.g., potassium tert-butoxide) favor E2.

-

Good nucleophiles that are weak bases (e.g., I⁻, Br⁻, N₃⁻, CN⁻, RS⁻) favor Sₙ2.

-

Strongly basic, unhindered nucleophiles (e.g., OH⁻, OEt⁻) can give a mixture of Sₙ2 and E2 products.

-

-

Solvent:

-

Polar aprotic solvents (e.g., DMF, DMSO, acetone) enhance the nucleophilicity of anions and favor Sₙ2.

-

Polar protic solvents (e.g., ethanol, water) can solvate the nucleophile, reducing its nucleophilicity and potentially favoring E2, although they can also promote Sₙ1/E1 pathways if the conditions are suitable (e.g., heating with a weak base).

-

-

Temperature: Higher temperatures generally favor elimination reactions over substitution reactions.

Applications in Drug Development: The Synthesis of Cariprazine

A notable application of a cyclohexyl methanesulfonate derivative is in the synthesis of Cariprazine, an atypical antipsychotic. In a patented synthetic route, a key intermediate, 2-{trans-4-[(tert-butoxycarbonyl)amino]cyclohexyl}ethyl methanesulfonate, is used to alkylate 1-(2,3-dichlorophenyl)piperazine.[2] This reaction is a crucial step in constructing the final drug molecule.

The use of the mesylate as a leaving group in this context highlights its reliability and efficiency in forming carbon-nitrogen bonds, a common transformation in the synthesis of many active pharmaceutical ingredients. The trans stereochemistry of the cyclohexyl ring is critical for the biological activity of Cariprazine, and the synthetic route is designed to maintain this stereochemistry.

Key Sₙ2 reaction in the synthesis of a Cariprazine precursor.

Safety and Handling

Cyclohexyl methanesulfonate is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation. It is also suspected of causing genetic defects and cancer. Personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn at all times when handling this compound.

Conclusion

Cyclohexyl methanesulfonate is a valuable and reactive intermediate in organic synthesis. Its utility is centered around the excellent leaving group ability of the mesylate group, which enables a variety of nucleophilic substitution and elimination reactions. A thorough understanding of the mechanisms and stereochemical requirements of these reactions, particularly in the context of the cyclohexane ring system, is crucial for its effective use in the synthesis of complex molecules, including pharmaceutically active compounds. The competition between Sₙ2 and E2 pathways can be controlled by careful selection of reagents and reaction conditions, allowing for the selective formation of desired products. As demonstrated by its application in the synthesis of Cariprazine, cyclohexyl methanesulfonate and its derivatives continue to be important tools for medicinal chemists and drug development professionals.

References

-

PubChem. (n.d.). Cyclohexyl methanesulfonate. National Center for Biotechnology Information. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Cyclohexanol, 2-isocyanato-, trans-. Retrieved from [Link]

- Google Patents. (n.d.). CN114539185A - Preparation method of cariprazine and intermediate thereof.

-

Organic Syntheses. (n.d.). dicyano-1,1'-bicyclohexyl. Retrieved from [Link]

- Google Patents. (n.d.). WO2018007986A1 - Industrial process for the preparation of cariprazine.

- Google Patents. (n.d.). CN114539185B - A preparation method of cariprazine and its intermediate.

- Google Patents. (n.d.). US10696657B2 - Methods and intermediates for preparing therapeutic compounds.

-

PubChem. (n.d.). Cyclohexyl methanesulfonate - Safety and Hazards. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemistry Steps. (n.d.). E2 and E1 Elimination Reactions of Cyclohexanes. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 20.6: Reactions of Amines. Retrieved from [Link]

-

MDPI. (2023, August 9). Featured Reviews in Organic Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 19.8: Nucleophilic Addition of Amines- Imine and Enamine Formation. Retrieved from [Link]

-

ResearchGate. (n.d.). The synthesis of the key intermediate of cariprazine a Retrosynthetic.... Retrieved from [Link]

-

Organic Syntheses. (n.d.). tert-butyl (1r)-2-cyano-1-phenylethylcarbamate. Retrieved from [Link]

-

Master Organic Chemistry. (2012, December 4). Deciding SN1/SN2/E1/E2 - The Solvent. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Elimination by the E2 mechanism. Retrieved from [Link]

- Google Patents. (n.d.). US Patent for Pharmaceutical compositions and methods of making and using same.

-

Organic Chemistry Portal. (n.d.). Reaction of Amide and Sodium Azide for the Synthesis of Acyl Azide, Urea, and Iminophosphorane. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Ketone, cyclohexyl methyl. Retrieved from [Link]

-

Master Organic Chemistry. (2012, September 12). Two Elimination Reaction Patterns. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Dynamic Glycovesicle Systems for Amplified QCM Detection of Carbohydrate-Lectin Multivalent Biorecognition. Retrieved from [Link]

-

Chemistry Steps. (n.d.). SN2 and E2 Rates of Cyclohexanes. Retrieved from [Link]

- Google Patents. (n.d.). US9718795B2 - 1,4-cyclohexylamine derivatives and processes for the preparation thereof.

-

PubMed. (n.d.). Understanding the SN2 Versus E2 Competition. Retrieved from [Link]

-

Justia Patents. (2022, November 29). Synthetic process and intermediates. Retrieved from [Link]

-

Khan Academy. (n.d.). E2 Elimination: substituted cyclohexanes. Retrieved from [Link]

-

ResearchGate. (2016, April 9). Synthesis of Organic Azide as reactant for "click" chemistry reaction?. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, December 15). 8.4: Comparison and Competition Between SN1, SN2, E1 and E2. Retrieved from [Link]

- Google Patents. (n.d.). US7927613B2 - Pharmaceutical co-crystal compositions.

-

Khan Academy. (n.d.). E2 reactions. Retrieved from [Link]

-

Master Organic Chemistry. (2025, February 28). Deciding SN1/SN2/E1/E2 (1) - The Substrate. Retrieved from [Link]

- Google Patents. (n.d.). US6126971A - Stable oral CI-981 formulation and process for preparing same.

-

ResearchGate. (n.d.). DMF-mediated azidohydroxylation with alkenes. Retrieved from [Link]

Sources

Understanding the Reactivity of Cyclohexyl Methanesulfonate: A Technical Guide

Executive Summary

Cyclohexyl methanesulfonate (cyclohexyl mesylate) represents a classic "secondary carbon conundrum" in organic synthesis and pharmaceutical analysis. Structurally, it features a highly reactive leaving group (mesylate) attached to a secondary carbon within a conformationally mobile cyclohexane ring.

For the synthetic chemist, it is a gateway to nucleophilic substitution, yet it is plagued by competing elimination pathways (

This guide dissects the reactivity, safety, and handling of cyclohexyl mesylate, moving beyond standard textbook definitions to provide actionable insights for the bench scientist.

Part 1: Structural & Electronic Basis

The reactivity of cyclohexyl mesylate is dictated by two factors: the electronic pull of the sulfonate group and the steric environment of the cyclohexane ring.

The Mesylate Leaving Group

The methanesulfonate group (

-

Conjugate Acid: Methanesulfonic acid (

). -

Implication: The bond between the cyclohexyl oxygen and the sulfur is strong, but the

bond is primed for heterolytic cleavage.

Conformational Dynamics (The Chair Flip)

Unlike acyclic secondary mesylates (e.g., isopropyl mesylate), cyclohexyl mesylate exists in dynamic equilibrium between two chair conformations. This stereochemistry dictates reaction kinetics.

-

Equatorial Mesylate: More stable (less 1,3-diaxial strain). However, for

backside attack, the nucleophile must approach through the axial trajectory, which is sterically hindered by axial hydrogens. -

Axial Mesylate: Less stable.[1] However, it is geometrically primed for

elimination if a trans-diaxial proton is available on the adjacent carbon.

Part 2: Mechanistic Pathways & Reactivity

The "Secondary Carbon Conundrum" refers to the difficulty in forcing a clean

Comparative Reactivity Data

The following table summarizes the competing pathways for cyclohexyl mesylate compared to primary and tertiary systems.

| Parameter | Primary (e.g., Ethyl Ms) | Cyclohexyl Mesylate (Secondary) | Tertiary (e.g., t-Butyl Ms) |

| High | Low/Moderate (Sterically hindered) | Negligible | |

| Negligible | Moderate (Solvent dependent) | High | |

| Elimination Risk | Low (requires strong base) | High ( | High ( |

| Stereochemistry | Inversion | Mixed (Inversion or Racemization) | Racemization |

Pathway Visualization

The following diagram illustrates the "Fork in the Road" that occurs when a nucleophile/base encounters cyclohexyl mesylate.

Figure 1: Mechanistic competition. Note that for cyclohexyl systems, E2 elimination often outcompetes SN2 substitution due to the steric cost of backside attack on the ring.

Part 3: Genotoxicity & Safety (Pharma Context)[2]

In drug development, alkyl mesylates are flagged as Cohorts of Concern . While methyl mesylate (MMS) and ethyl mesylate (EMS) are potent mutagens, cyclohexyl mesylate shares the same "structural alert" status.

The Mechanism of Toxicity

Alkyl mesylates are electrophiles that can alkylate DNA bases, primarily the N7 position of guanine .

-

Direct Alkylation: The mesylate is displaced by the nucleophilic nitrogen on DNA (

mechanism). -

Depurination: The alkylated base weakens the glycosidic bond, leading to base loss.

-

Mutation: Error-prone repair of the abasic site leads to GC

AT transitions.

Regulatory Control (ICH M7)

Under the International Council for Harmonisation (ICH) M7 guidelines:

-

Classification: Class 2 or 3 (Mutagenic impurity).

-

Control Limit: If the compound is not a known carcinogen, the Threshold of Toxicological Concern (TTC) is applied.

-

Limit:

for lifetime exposure. -

Calculation:

.

-

Critical Insight: Unlike primary mesylates, the steric bulk of the cyclohexyl group may reduce the rate of DNA alkylation, but regulatory bodies typically require experimental proof (Ames Test) to downgrade the risk. Treat it as positive until proven negative.

Part 4: Experimental Protocols

Synthesis of Cyclohexyl Mesylate

Objective: Synthesize cyclohexyl mesylate while minimizing elimination byproducts.

Reagents:

-

Cyclohexanol (1.0 eq)

-

Methanesulfonyl Chloride (MsCl) (1.2 eq)

-

Triethylamine (TEA) (1.5 eq) or Pyridine

-

Dichloromethane (DCM) (Anhydrous)

Protocol:

-

Setup: Flame-dry a round-bottom flask under

atmosphere. Add Cyclohexanol and DCM. -

Cooling (Critical): Cool the solution to

using an ice bath. Why? Higher temperatures promote E2 elimination. -

Base Addition: Add TEA dropwise.

-

MsCl Addition: Add MsCl dropwise over 30 minutes, maintaining temperature

. -

Reaction: Stir at

for 1 hour, then allow to warm to Room Temperature (RT) for 2 hours. Monitor by TLC.[2] -

Quench: Add saturated

solution. Why? Hydrolyzes excess MsCl and neutralizes HCl salts. -

Workup: Extract with DCM, wash with brine, dry over

, and concentrate in vacuo.

Analytical Detection (GC-MS)

Due to its volatility, GC-MS is the preferred method for trace analysis.

-

Column: DB-624 or equivalent (mid-polarity).

-

Carrier Gas: Helium (

). -

Injector: Splitless (to maximize sensitivity for ppm-level detection).

-

Temp Program:

(hold 2 min) -

Detection: SIM mode (Select Ion Monitoring) for the molecular ion or characteristic fragment (

79 for cyclohexyl cation).

Part 5: Synthesis Workflow Diagram

This diagram outlines the synthesis and critical decision points to ensure purity.

Figure 2: Step-by-step synthesis workflow emphasizing temperature control to suppress elimination side-reactions.

References

-

Mechanistic Foundation: Winstein, S., & Holness, N. J. (1955). "Neighboring Carbon and Hydrogen. XIX. t-Butylcyclohexyl Derivatives. Quantitative Conformational Analysis." Journal of the American Chemical Society. (Classic text on cyclohexyl system conformation and reactivity).

-

Regulatory Guidelines: International Council for Harmonisation (ICH). "Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk."

-

Genotoxicity of Mesylates: Teasdale, A. (2010). "Genotoxic Impurities: Strategies for Identification and Control." Wiley.[3][4] (Comprehensive reference on alkyl mesylate risks).

-

Analytical Methodology: Snodin, D. J. (2006). "Residues of genotoxic alkyl mesylates in mesylate salt drug substances: Real or imaginary problems?" Regulatory Toxicology and Pharmacology. [5]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 3. researchgate.net [researchgate.net]

- 4. Structure-activity relationships for the mutagenicity and carcinogenicity of simple and alpha-beta unsaturated aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Residues of genotoxic alkyl mesylates in mesylate salt drug substances: real or imaginary problems? - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Introduction: The Role of Cyclohexyl Methanesulfonate in Modern Synthesis

An Application Note and Laboratory Protocol for the Synthesis of Cyclohexyl Methanesulfonate

Cyclohexyl methanesulfonate is a key intermediate in organic synthesis, primarily utilized for its excellent leaving group, the mesylate (-OMs) group. The transformation of a hydroxyl group, which is a poor leaving group, into a mesylate, renders the carbon atom susceptible to nucleophilic substitution and elimination reactions. This protocol details a reliable and scalable laboratory procedure for the synthesis of cyclohexyl methanesulfonate from cyclohexanol and methanesulfonyl chloride. This guide is intended for researchers and professionals in drug development and chemical synthesis, providing in-depth procedural details, mechanistic insights, and critical safety information.

Reaction Scheme and Mechanism

The synthesis of cyclohexyl methanesulfonate is achieved by the reaction of cyclohexanol with methanesulfonyl chloride in the presence of a non-nucleophilic base, such as triethylamine (NEt₃). The base is crucial as it neutralizes the hydrochloric acid (HCl) byproduct, preventing potential side reactions.

Overall Reaction:

Mechanistic Pathway: The Sulfene Intermediate

The reaction between an alcohol and methanesulfonyl chloride in the presence of a non-nucleophilic base is proposed to proceed through a highly reactive sulfene intermediate (CH₂=SO₂)[1]. This pathway is favored over a direct nucleophilic attack by the alcohol on the sulfonyl chloride.

-

Deprotonation: Triethylamine, a sterically hindered base, removes a proton from the methyl group of methanesulfonyl chloride.

-

Elimination: The resulting carbanion undergoes an E1cB elimination to form the transient sulfene intermediate and a chloride ion.

-

Nucleophilic Attack: The cyclohexanol oxygen atom acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfene.

-

Proton Transfer: A rapid proton transfer from the oxonium ion to the carbanion intermediate yields the final product, cyclohexyl methanesulfonate.

This mechanism is supported by isotope labeling studies and the ability to trap the sulfene intermediate with other reagents[1].

Visualizing the Synthetic Workflow

The following diagram outlines the key stages of the synthesis, from reaction setup to the isolation of the purified product.

Caption: Workflow for Cyclohexyl Methanesulfonate Synthesis.

Detailed Experimental Protocol

This protocol is designed for a laboratory-scale synthesis of cyclohexyl methanesulfonate.

Materials and Equipment

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Amount | Moles (mmol) |

| Cyclohexanol | C₆H₁₁OH | 100.16 | 5.0 g | 49.9 |

| Methanesulfonyl Chloride (MsCl) | CH₃SO₂Cl | 114.55 | 6.8 g (4.6 mL) | 59.4 |

| Triethylamine (NEt₃) | (C₂H₅)₃N | 101.19 | 7.6 g (10.4 mL) | 75.0 |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 100 mL | - |

| Deionized Water | H₂O | 18.02 | As needed | - |

| 1 M Hydrochloric Acid | HCl (aq) | - | As needed | - |

| Saturated Sodium Bicarbonate | NaHCO₃ (aq) | - | As needed | - |

| Saturated Sodium Chloride (Brine) | NaCl (aq) | - | As needed | - |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - |

| Silica Gel (for chromatography) | SiO₂ | - | As needed | - |

Equipment:

-

250 mL two-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Standard laboratory glassware (beakers, graduated cylinders)

Step-by-Step Procedure

-

Reaction Setup:

-

To an oven-dried 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, add cyclohexanol (5.0 g, 49.9 mmol).

-

Add 100 mL of anhydrous dichloromethane (DCM) to the flask and stir until the cyclohexanol is fully dissolved.

-

Add triethylamine (7.6 g, 75.0 mmol) to the solution.

-

Cool the flask in an ice bath to 0 °C.

-

-

Addition of Methanesulfonyl Chloride:

-

In a separate dry dropping funnel, prepare a solution of methanesulfonyl chloride (6.8 g, 59.4 mmol) in 20 mL of anhydrous DCM.

-

Add the methanesulfonyl chloride solution dropwise to the stirred cyclohexanol solution over 30 minutes, ensuring the internal temperature remains below 5 °C. A white precipitate (triethylamine hydrochloride) will form.

-

-

Reaction Progression:

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour.

-

Remove the ice bath and let the reaction warm to room temperature, stirring for another 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting cyclohexanol spot is no longer visible.

-

-

Work-up and Isolation:

-

Cool the reaction mixture again in an ice bath and slowly quench by adding 50 mL of cold deionized water.

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with:

-

50 mL of cold 1 M HCl to remove excess triethylamine.

-

50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid.

-

50 mL of saturated aqueous sodium chloride (brine) to remove residual water.

-

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

-

Purification:

-

Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product as a pale yellow oil.

-

Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., 5% to 20% ethyl acetate) as the eluent[2].

-

Combine the fractions containing the pure product (identified by TLC) and remove the solvent under reduced pressure to yield cyclohexyl methanesulfonate as a colorless oil.

-

Safety Precautions: Handling Methanesulfonyl Chloride

Methanesulfonyl chloride (MsCl) is a highly toxic, corrosive, and lachrymatory substance that reacts with water[1][3][4]. Strict adherence to safety protocols is mandatory.

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety goggles or a face shield[4].

-

Ventilation: All manipulations involving MsCl must be performed in a well-ventilated chemical fume hood[4][5].

-

Handling: Use dry glassware and syringes. MsCl is moisture-sensitive and will hydrolyze to form corrosive acids[4].

-

Spills: In case of a small spill, absorb the material with an inert absorbent like vermiculite or sand and dispose of it as hazardous waste. Do not use water to clean up spills[3][6].

-

First Aid: In case of skin or eye contact, flush immediately with copious amounts of water and seek urgent medical attention[3].

Product Characterization

The identity and purity of the synthesized cyclohexyl methanesulfonate can be confirmed using standard spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the cyclohexyl ring protons (multiplets in the range of δ 1.2-2.0 ppm), a signal for the proton on the carbon bearing the mesylate group (multiplet around δ 4.5-4.8 ppm), and a singlet for the methyl protons of the mesyl group (around δ 3.0 ppm). |

| ¹³C NMR | Peaks for the carbons of the cyclohexyl ring, with the carbon attached to the oxygen appearing most downfield, and a peak for the methyl carbon of the mesylate group around δ 38-40 ppm. |

| IR Spectroscopy | Characteristic strong, asymmetric and symmetric S=O stretching bands around 1350 cm⁻¹ and 1175 cm⁻¹, respectively. Absence of the broad O-H stretch from the starting cyclohexanol (around 3300 cm⁻¹)[7]. |

| Mass Spectrometry (MS) | The mass spectrum should show the molecular ion peak (M⁺) or, more commonly, peaks corresponding to protonated molecule [M+H]⁺ or other adducts, depending on the ionization method used. |

Mechanism Visualization

The following diagram illustrates the proposed E1cB mechanism for the formation of cyclohexyl methanesulfonate.

Caption: Proposed E1cB Reaction Mechanism.

References

- Google Patents. (n.d.). EP3416965B1 - Process for preparing 7h-pyrrolo [2,3-d]pyrimidine compounds.

-

ChemComplete. (2021, May 22). Lec16 - Structural Determination from Mass Spec, IR and NMR Spectra [Video]. YouTube. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Methanesulfonyl chloride. Retrieved from [Link]

-

Product Quality Research Institute. (n.d.). Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid. Retrieved from [Link]

-

ResearchGate. (2025, August 6). The synthesis and characterization of the two 2-(tert-butyl) cyclohexyl methanesulfonate compounds. Retrieved from [Link]

- Google Patents. (n.d.). US3933916A - Purification of cyclohexanone.

- Google Patents. (2017, August 24). WO 2017/142740 A1.

-

Organic Syntheses. (n.d.). Methanesulfinyl chloride. Retrieved from [Link]

-

International Labour Organization. (n.d.). ICSC 1163 - METHANESULFONYL CHLORIDE. Retrieved from [Link]

-

PubMed. (n.d.). NMR Spectroscopic Conformational Analysis of 4-methylene-cyclohexyl pivalate-The Effect of Sp2 Hybridization. Retrieved from [Link]

-

European Journal of Organic Chemistry. (2002). Supporting Information. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Retrieved from [Link]

-

Horiazon Chemical. (n.d.). Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices. Retrieved from [Link]

-

ChemComplete. (2019, October 14). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 [Video]. YouTube. Retrieved from [Link]

-

Wikipedia. (n.d.). Methanesulfonyl chloride. Retrieved from [Link]

-

Organic Syntheses. (n.d.). tert-butyl (1r)-2-cyano-1-phenylethylcarbamate. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Epichlorohydrin. Retrieved from [Link]

-

Taylor & Francis. (2019). Methanesulfonyl chloride – Knowledge and References. Retrieved from [Link]

-